molecular formula C12H8FNO3 B6373714 3-Fluoro-4-(3-nitrophenyl)phenol, 95% CAS No. 1261935-86-7

3-Fluoro-4-(3-nitrophenyl)phenol, 95%

Cat. No.: B6373714
CAS No.: 1261935-86-7
M. Wt: 233.19 g/mol
InChI Key: XYVMJTMXDGURFR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-nitrophenyl)phenol, 95% (3-F4NP) is a fluorinated phenolic compound with a wide range of applications in organic synthesis, medicinal chemistry, and scientific research. This compound has been studied extensively over the last decade due to its unique properties, which make it an ideal tool for a variety of applications.

Scientific Research Applications

3-Fluoro-4-(3-nitrophenyl)phenol, 95% has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 3-Fluoro-4-(3-nitrophenyl)phenol, 95% has been used to synthesize a variety of potential drug candidates. In organic synthesis, 3-Fluoro-4-(3-nitrophenyl)phenol, 95% has been used to synthesize a range of organic compounds, including polymers and dyes. In biochemistry, 3-Fluoro-4-(3-nitrophenyl)phenol, 95% has been used to study the effects of fluorinated phenolic compounds on the enzyme systems of living organisms.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-nitrophenyl)phenol, 95% is not fully understood, but it is believed to involve the binding of the compound to the active site of enzymes, resulting in a change in the enzyme’s activity. The binding of 3-Fluoro-4-(3-nitrophenyl)phenol, 95% to enzymes may also affect the structure of the enzyme, resulting in a change in its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(3-nitrophenyl)phenol, 95% are not fully understood, but studies have suggested that the compound may have an inhibitory effect on the activity of certain enzymes. Additionally, 3-Fluoro-4-(3-nitrophenyl)phenol, 95% has been shown to have an effect on the metabolism of certain drugs, as well as the permeability of cell membranes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-4-(3-nitrophenyl)phenol, 95% in laboratory experiments is its cost-effectiveness. Additionally, the compound is relatively easy to synthesize and is stable under a wide range of conditions. However, the compound is not suitable for use in large-scale experiments due to its limited solubility in water and other solvents.

Future Directions

Given the wide range of applications of 3-Fluoro-4-(3-nitrophenyl)phenol, 95%, there are a number of potential future directions for research. These include further studies into the biochemical and physiological effects of the compound, as well as its potential use in drug design and development. Additionally, further research into the synthesis of 3-Fluoro-4-(3-nitrophenyl)phenol, 95% could yield more efficient and cost-effective methods of producing the compound. Finally, further studies into the mechanism of action of 3-Fluoro-4-(3-nitrophenyl)phenol, 95% could provide insights into the compound’s biological effects.

Synthesis Methods

3-Fluoro-4-(3-nitrophenyl)phenol, 95% can be synthesized via a two-step process involving the reaction of 3-nitrophenol with hydrogen fluoride in the presence of a base. The reaction of 3-nitrophenol with hydrogen fluoride yields 3-fluoro-4-nitrophenol, which is then further reacted with sodium hydroxide to yield 3-Fluoro-4-(3-nitrophenyl)phenol, 95%. This method is simple, efficient, and cost-effective, making it an attractive option for the synthesis of 3-Fluoro-4-(3-nitrophenyl)phenol, 95%.

Properties

IUPAC Name

3-fluoro-4-(3-nitrophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-12-7-10(15)4-5-11(12)8-2-1-3-9(6-8)14(16)17/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVMJTMXDGURFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684276
Record name 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-86-7
Record name 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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